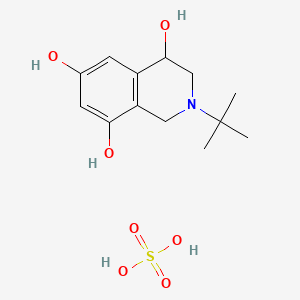
2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate is a complex organic compound with the molecular formula C13H19NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a tert-butyl group and multiple hydroxyl groups attached to the isoquinoline ring. The hemisulfate hydrate form indicates the presence of sulfate and water molecules in the crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl groups can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of isoquinoline ketones or aldehydes.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative of isoquinoline without the tert-butyl and hydroxyl groups.
2-tert-Butyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups present in the target compound.
4,6,8-Trihydroxyisoquinoline: Contains hydroxyl groups but lacks the tert-butyl group.
Uniqueness: 2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate is unique due to the combination of its tert-butyl group and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21NO7S |
|---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol;sulfuric acid |
InChI |
InChI=1S/C13H19NO3.H2O4S/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16;1-5(2,3)4/h4-5,12,15-17H,6-7H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
OKHZGSNYOXJTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)

![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)

![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)
![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
